molecular formula C16H15ClN2O3 B5701368 2-chloro-N-(4-isopropylphenyl)-5-nitrobenzamide

2-chloro-N-(4-isopropylphenyl)-5-nitrobenzamide

Cat. No. B5701368
M. Wt: 318.75 g/mol
InChI Key: IMUODPPINVPPNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-chloro-N-(4-isopropylphenyl)-5-nitrobenzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as CINPA1 and is a selective inhibitor of calcium and integrin-binding protein 1 (CIB1).

Mechanism of Action

The mechanism of action of 2-chloro-N-(4-isopropylphenyl)-5-nitrobenzamide involves the inhibition of calcium and integrin-binding protein 1 (CIB1). CIB1 is a calcium-binding protein that is involved in various cellular processes, including cell migration, adhesion, and proliferation. The inhibition of CIB1 by CINPA1 leads to the suppression of T cell activation and the modulation of the immune response.
Biochemical and Physiological Effects:
2-chloro-N-(4-isopropylphenyl)-5-nitrobenzamide has been found to have several biochemical and physiological effects. It has been shown to modulate the immune response by suppressing T cell activation. This compound has also been found to regulate the expression of genes involved in inflammation and cancer. Additionally, 2-chloro-N-(4-isopropylphenyl)-5-nitrobenzamide has been found to have anti-inflammatory and anti-cancer properties.

Advantages and Limitations for Lab Experiments

The advantages of using 2-chloro-N-(4-isopropylphenyl)-5-nitrobenzamide in lab experiments include its selectivity towards CIB1 and its potential applications in various fields of scientific research. However, the limitations of using this compound include its potential toxicity and the need for further research to determine its optimal dosage and concentration.

Future Directions

There are several future directions for the use of 2-chloro-N-(4-isopropylphenyl)-5-nitrobenzamide in scientific research. One direction is the investigation of its potential applications in the treatment of autoimmune diseases. Another direction is the development of more selective inhibitors of CIB1. Additionally, further research is needed to determine the optimal dosage and concentration of this compound for use in lab experiments.
In conclusion, 2-chloro-N-(4-isopropylphenyl)-5-nitrobenzamide is a chemical compound that has shown potential applications in various fields of scientific research. Its selective inhibition of CIB1 has been found to modulate the immune response and regulate T cell activation. However, further research is needed to determine its optimal dosage and concentration and its potential toxicity.

Synthesis Methods

The synthesis of 2-chloro-N-(4-isopropylphenyl)-5-nitrobenzamide involves the reaction of 4-isopropylphenylamine and 2-chloro-5-nitrobenzoic acid in the presence of thionyl chloride. The reaction takes place in a solvent such as dichloromethane or chloroform, and the product is obtained after purification by column chromatography.

Scientific Research Applications

2-chloro-N-(4-isopropylphenyl)-5-nitrobenzamide has shown potential applications in various fields of scientific research. It has been used in studies related to cancer, inflammation, and cardiovascular diseases. This compound has also been found to modulate the immune response and regulate T cell activation.

properties

IUPAC Name

2-chloro-5-nitro-N-(4-propan-2-ylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN2O3/c1-10(2)11-3-5-12(6-4-11)18-16(20)14-9-13(19(21)22)7-8-15(14)17/h3-10H,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMUODPPINVPPNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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